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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of

hexadecyltrimethylammonium-based chemistry, specifically utilizing

Hexadecyltrimethylammonium Bromide (CTAB), for the extraction of high-quality DNA from

various biological samples. While the related ionic liquid, Hexadecyltrimethylammonium
Tetrafluoroborate, is a subject of research in nucleic acid extraction, the protocols detailed

here focus on the well-established and widely validated CTAB method.

Introduction to CTAB-Based DNA Extraction
The CTAB (Hexadecyltrimethylammonium Bromide) method is a robust and versatile technique

for isolating genomic DNA from a wide range of organisms, including plants, fungi, bacteria,

and animal tissues.[1][2] This method is particularly effective for samples rich in

polysaccharides and polyphenols, which can interfere with downstream molecular biology

applications.

The principle of the CTAB method lies in the properties of the cationic detergent CTAB. In a

high-salt buffer, CTAB forms a complex with proteins and most polysaccharides, which are then

removed through centrifugation and organic extraction. The DNA remains in the aqueous

phase and can be precipitated with alcohol.
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Quantitative Data Summary
The following table summarizes typical DNA yields and purity obtained using the CTAB method

from various sample types. These values can vary depending on the specific tissue, its

physiological state, and the precise protocol followed.

Sample Type
Starting
Material

Expected DNA
Yield (µg/g of
tissue)

A260/A280
Ratio

A260/A230
Ratio

Plant Leaves 100 mg 10 - 50 1.8 - 2.0 > 1.8

Fungal Mycelium 100 mg 5 - 30 1.8 - 2.0 > 1.8

Gram-Negative

Bacteria

1 mL overnight

culture
5 - 20 1.8 - 1.9 > 1.8

Animal Tissue

(e.g., muscle)
50 mg 10 - 40 1.8 - 2.0 > 1.8

Experimental Protocols
This section provides detailed protocols for DNA extraction using the CTAB method from plant

and bacterial samples.

Protocol 1: DNA Extraction from Plant Tissue
This protocol is suitable for fresh or frozen plant leaves.

Materials:

CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl, 1% w/v PVP)

2-Mercaptoethanol

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)
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70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

RNase A (10 mg/mL)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL and 2.0 mL)

Water bath or heating block

Microcentrifuge

Procedure:

Tissue Homogenization:

1. Weigh approximately 100 mg of fresh or frozen plant tissue.

2. Freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar

and pestle.

3. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Lysis:

1. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer and 20 µL of 2-mercaptoethanol

to the tube.

2. Vortex vigorously to mix the contents.

3. Incubate the tube at 65°C for 60 minutes in a water bath, with occasional gentle inversion.

Phase Separation:
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1. Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1) to the

lysate.

2. Mix gently by inversion for 5-10 minutes to form an emulsion.

3. Centrifuge at 12,000 x g for 10 minutes at room temperature.

DNA Precipitation:

1. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

2. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

3. Mix gently by inversion until a stringy white DNA precipitate is visible.

4. Incubate at -20°C for at least 30 minutes to enhance precipitation.

5. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Washing and Drying:

1. Carefully discard the supernatant without disturbing the DNA pellet.

2. Wash the pellet with 1 mL of ice-cold 70% ethanol by gently inverting the tube.

3. Centrifuge at 12,000 x g for 5 minutes at 4°C.

4. Discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not

over-dry the pellet.

Resuspension and RNA Removal:

1. Resuspend the DNA pellet in 50-100 µL of TE Buffer.

2. Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

3. Store the DNA at -20°C.

Protocol 2: DNA Extraction from Gram-Negative Bacteria
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This protocol is suitable for overnight cultures of gram-negative bacteria.

Materials:

CTAB/NaCl Solution (10% w/v CTAB in 0.7 M NaCl)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA pH 8.0, 100 µg/mL Proteinase K)

5 M NaCl

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

RNase A (10 mg/mL)

Microcentrifuge tubes (1.5 mL)

Water bath or heating block

Microcentrifuge

Procedure:

Cell Harvesting:

1. Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 10,000 x g for 5 minutes.

2. Discard the supernatant.

Lysis:

1. Resuspend the cell pellet in 567 µL of TE Buffer.

2. Add 30 µL of 10% SDS and 3 µL of 20 mg/mL Proteinase K.
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3. Mix thoroughly and incubate at 37°C for 1 hour.

CTAB Precipitation of Proteins:

1. Add 100 µL of 5 M NaCl and mix thoroughly.

2. Add 80 µL of CTAB/NaCl solution, mix, and incubate at 65°C for 10 minutes.

Phase Separation:

1. Add an equal volume (approximately 780 µL) of chloroform:isoamyl alcohol (24:1).

2. Mix gently and centrifuge at 12,000 x g for 5 minutes.

DNA Precipitation:

1. Transfer the upper aqueous phase to a fresh tube.

2. Add 0.6 volumes of isopropanol and mix gently to precipitate the DNA.

3. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Washing and Drying:

1. Wash the DNA pellet with 500 µL of 70% ethanol.

2. Centrifuge at 12,000 x g for 5 minutes.

3. Air-dry the pellet.

Resuspension and RNA Removal:

1. Resuspend the DNA in 50 µL of TE Buffer.

2. Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 15 minutes.

3. Store the DNA at -20°C.

Visualizations
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The following diagrams illustrate the key workflows and principles of CTAB-based DNA

extraction.

Sample Collection
(e.g., Plant Tissue, Bacteria)

Mechanical Disruption
(Grinding in Liquid N2)

Cell Lysis
(CTAB Buffer, Heat)

Purification
(Chloroform:Isoamyl Alcohol Extraction)

DNA Precipitation
(Isopropanol)

Wash
(70% Ethanol)

Resuspension
(TE Buffer, RNase A)

Pure DNA
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Caption: General workflow for CTAB-based DNA extraction.
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Caption: Principle of CTAB-based DNA purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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